5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core partially saturated at positions 4–5. The furan-2-yl group at position 5 introduces an electron-rich heteroaromatic system, while the trifluoromethyl (CF₃) group at position 7 enhances lipophilicity and metabolic stability. This scaffold has been explored in drug discovery, particularly in targeting κ-opioid receptors (KOR) and microbial biofilms, due to its structural versatility and tunable physicochemical properties . Its synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones or via Suzuki-Miyaura cross-coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-6-7(8-2-1-5-18-8)16-10-3-4-15-17(9)10/h1-5,7,9,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZSRHEOIJEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between enaminones and N-tosylhydrazones in the presence of a copper catalyst can yield highly functionalized trifluoromethyl-substituted derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The practicality of these methods is often demonstrated through scale-up reactions, which can achieve yields of up to 80% .
Chemical Reactions Analysis
Table 1: Representative Cyclization Reactions
Functional Group Transformations
The trifluoromethyl group and furan ring enable diverse post-synthetic modifications:
Trifluoromethyl Group Reactivity
-
Nucleophilic Substitution : The CF group enhances electron-withdrawing effects, facilitating nucleophilic attacks at the pyrimidine ring’s C-2 position. For instance, reactions with Grignard reagents yield C-2 alkylated derivatives.
-
Hydrolysis : Under acidic conditions (HCl, reflux), the CF group remains stable, but the pyrimidine ring undergoes partial ring-opening to form aminopyrazole intermediates .
Furan Ring Reactivity
-
Electrophilic Aromatic Substitution : The furan substituent undergoes nitration or sulfonation at the 5-position under mild conditions (e.g., HNO/HSO at 0°C).
-
Ring-Opening : Strong acids (HSO, 100°C) cleave the furan ring, producing dicarbonyl intermediates that can re-cyclize into fused pyrimidines .
Regioselectivity in Cycloaddition Reactions
Microwave irradiation significantly impacts regioselectivity. For example, reactions with cinnamoyl derivatives preferentially form 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers due to kinetic control under microwave conditions . This contrasts with traditional thermal methods, which favor 5-amino products .
Table 2: Regioselectivity Comparison
| Electrophile | Conditions | Major Product (Isomer) | Selectivity Ratio (7:5) |
|---|---|---|---|
| Benzylidene malononitrile | Microwave, 120°C | 7-Amino | 9:1 |
| Cinnamoyl chloride | Thermal, 80°C | 5-Amino | 1:3 |
Mechanistic Insights
-
Cyclization Pathway : The reaction proceeds via a Michael addition of the pyrazole’s amino group to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration .
-
Role of Copper Catalysis : Copper(I) chloride accelerates the cycloaddition by coordinating to the enone’s carbonyl oxygen, lowering the activation energy .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that modifications to the trifluoromethyl group enhanced the compound's potency against breast cancer cells .
- Antimicrobial Properties : The compound has shown activity against a range of pathogens, suggesting its potential use as an antimicrobial agent. A case study highlighted its effectiveness against drug-resistant strains of bacteria .
Neurological Research
Recent investigations have explored the neuroprotective effects of this compound. In vitro studies suggest that it may help mitigate oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Development
The unique structural features of 5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have led to its exploration as a potential agrochemical.
- Pesticidal Activity : Preliminary studies have indicated that this compound possesses insecticidal properties against common agricultural pests. Field trials demonstrated significant reductions in pest populations when applied as a foliar spray .
Polymer Chemistry
The compound is being investigated for its potential use in developing new materials with enhanced properties.
- Polymer Additive : Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength. A comparative analysis revealed that polymers containing this additive outperformed standard formulations in stress tests.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The furan ring and pyrazolo[1,5-a]pyrimidine core contribute to its binding affinity with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical profiles of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a systematic comparison with structurally related analogs:
Key Observations
Phenyl/Benzodioxole: Increase hydrophobicity (logP >3.0) but may enhance membrane permeability. Benzodioxole derivatives show superior biofilm inhibition, likely due to improved target binding .
Trifluoromethyl (CF₃) at Position 7 :
- Universally retained across analogs for metabolic stability and electron-withdrawing effects, which stabilize the pyrimidine ring .
Synthetic Accessibility :
- The target compound is synthesized via SNAr (nucleophilic aromatic substitution) and cross-coupling reactions, similar to phenyl analogs, but requires furan-containing boronic acids or β-keto esters .
- Derivatives with ester or carboxamide groups (e.g., ) introduce additional steps, such as amide coupling, to modify solubility or target engagement .
Contradictions and Limitations
- KOR Agonist Screening : While the phenyl analog () showed higher hit rates in KOR agonist assays, the furan analog’s activity remains unconfirmed, suggesting substituent-specific efficacy .
- Antimicrobial Activity : Benzodioxole and piperazine-linked analogs () outperform furan derivatives in biofilm inhibition, likely due to enhanced hydrophobic interactions .
Biological Activity
5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (often abbreviated as FTF-THP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of FTF-THP, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
FTF-THP has the following molecular characteristics:
- Molecular Formula : C12H10F3N3O3
- Molecular Weight : 301.22 g/mol
- IUPAC Name : this compound-2-carboxylic acid
Structural Representation
The structural formula can be represented as follows:
This compound features a furan ring and a trifluoromethyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that FTF-THP exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of FTF-THP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
FTF-THP has also been evaluated for antiviral activity against several viruses. Notably, it has shown efficacy against human coronaviruses, with studies indicating that it inhibits viral replication in vitro.
Case Study: Inhibition of HCoV-229E
A study assessed the antiviral properties of FTF-THP against HCoV-229E. The results indicated a significant reduction in viral load at concentrations above 50 µg/mL, suggesting that FTF-THP could be a candidate for further development as an antiviral agent.
Anti-inflammatory Effects
FTF-THP has demonstrated anti-inflammatory activity in various models. It appears to inhibit key enzymes involved in inflammation pathways, such as COX-1 and COX-2.
Table 2: Inhibitory Effects on COX Enzymes
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 5.40 |
| COX-2 | 0.01 |
The selectivity index indicates that FTF-THP is significantly more potent against COX-2 than COX-1, highlighting its potential as a selective anti-inflammatory agent.
The biological activities of FTF-THP can be attributed to several mechanisms:
- Enzyme Inhibition : FTF-THP inhibits enzymes critical for bacterial cell wall synthesis and inflammatory mediators.
- Viral Replication Interference : The compound disrupts viral RNA synthesis and assembly.
- Reactive Oxygen Species (ROS) Modulation : It modulates oxidative stress pathways, contributing to its anti-inflammatory effects.
Q & A
Basic Synthesis: What are the foundational strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-substituted β-diketones or enolates. For example, sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate reacts with 5-aminopyrazole under reflux conditions in ethanol to form the tetrahydropyrazolo[1,5-a]pyrimidine core . Solvent choice (e.g., PEG-400) and temperature control are critical to avoid side reactions and improve yields .
Advanced Synthesis: How can cyclization conditions be optimized for higher regioselectivity and yield?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while PEG-400 improves solubility and reduces byproducts .
- Catalysts : Lewis acids like ZnCl₂ or mild bases (NaHCO₃) stabilize intermediates.
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) ensures controlled cyclization.
Parallel screening in multi-well plates enables rapid identification of optimal conditions .
Basic Characterization: What spectroscopic methods are essential for confirming structure and purity?
- ¹H/¹³C NMR : Key for identifying substituent environments (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR, furan protons at δ 6.3–7.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 297.19 for the carboxylic acid derivative) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Characterization: How does X-ray crystallography resolve ambiguities in stereochemistry?
Single-crystal X-ray diffraction determines absolute configuration and non-covalent interactions (e.g., hydrogen bonding, π-stacking). For example, the dihedral angle between pyrazole and pyrimidine rings in related analogs is ~0.8°, confirming planarity . Crystallographic data (R-factor < 0.06) and refinement parameters (Δρ < 0.45 eÅ⁻³) ensure accuracy .
Basic Biological Screening: What assays are used for initial pharmacological profiling?
High-throughput homogeneous time-resolved fluorescence (HTRF) assays screen for receptor binding (e.g., κ-opioid receptor agonism). Cell-based assays quantify IC₅₀ values using dose-response curves, with fluorophore-tagged ligands enabling real-time monitoring .
Advanced SAR Studies: How do substituent modifications influence bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
- Furan-2-yl moiety : Modulates π-π interactions with aromatic residues in enzyme active sites.
Comparative studies show replacing furan with phenyl reduces potency by 30% in kinase inhibition assays .
Handling Data Contradictions: How to address variability in synthetic yields across studies?
Divergent yields (e.g., 62–70% in cyclization steps) arise from:
- Purity of starting materials : Recrystallization of β-diketones improves consistency .
- Workup protocols : Acidic quenching vs. neutral extraction affects byproduct removal .
Statistical tools (e.g., ANOVA) identify significant variables (p < 0.05) in multi-factor experiments .
Isomer Analysis: How can NMR distinguish syn/anti isomers in tetrahydropyrazolo[1,5-a]pyrimidines?
- NOESY : Cross-peaks between axial protons confirm syn configurations.
- ³J coupling constants : Anti-isomers exhibit larger vicinal couplings (³J = 10–12 Hz vs. 4–6 Hz for syn) .
For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) shows distinct NOE correlations at δ 1.2–1.5 ppm .
Library Synthesis: What methodologies enable large-scale diversification of this scaffold?
- Parallel solution-phase synthesis : 50–100 mg scale reactions using CombiSyn synthesizers .
- "Libraries from libraries" : Acylation of 6-aminopyrazolo[1,5-a]pyrimidines with benzoic acids generates 2,200+ analogs .
- Automated purification : Crystallization from reaction mixtures achieves >95% purity without chromatography .
Analytical Validation: How to ensure batch consistency in HRMS and purity assessments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
